3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol
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Description
Scientific Research Applications
Nickel(II) and Copper(II) Complexes
A study by Chattopadhyay et al. (2006) discusses the formation of nickel(II) and copper(II) complexes using tetradentate unsymmetrical Schiff base ligands derived from condensation reactions involving diamines and diketones, similar to components of the compound . This research is significant for understanding the coordination chemistry of nickel and copper and could have implications in catalysis and materials science Chattopadhyay et al., 2006.
New Boronates from 2,4-Pentanedione Derived Ligands
Sánchez et al. (2004) explored the synthesis of boronates from 2,4-pentanedione derived ligands, which share a functional group similarity with the compound . These compounds exhibit differences in reactivity compared to those derived from salicylaldehyde, indicating potential applications in the development of new materials and chemical reagents Sánchez et al., 2004.
Stereochemistry of Amino-Carbonyl Compounds
The study by Tramontini et al. (1973) on the stereochemistry of diastereomeric 1,3-amino-alcohols, including methods for determining absolute and relative configurations, is relevant for understanding the structural properties of compounds like the one . This research provides foundational knowledge for stereochemical analysis in organic synthesis Tramontini et al., 1973.
Schiff Base Organotin(IV) Complexes
A study by Basu Baul et al. (2009) on the synthesis, structural characterization, and cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes highlights potential applications in medicinal chemistry, especially as anticancer drugs. This research demonstrates the use of similar functional groups for creating bioactive compounds Basu Baul et al., 2009.
Unsymmetrical Schiff Bases from 3,4-Diaminopyridine
Opozda et al. (2006) investigated the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, leading to hydrogen-bonded dimers. This study could provide insights into the design of compounds with specific binding and structural properties for applications in coordination chemistry Opozda et al., 2006.
Properties
IUPAC Name |
3-(3,4-dimethyl-2,6-dinitroanilino)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-5-10(9(4)17)14-12-11(15(18)19)6-7(2)8(3)13(12)16(20)21/h6,9-10,14,17H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXISYZKTOBPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021463 |
Source
|
Record name | 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127971-54-4 |
Source
|
Record name | 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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